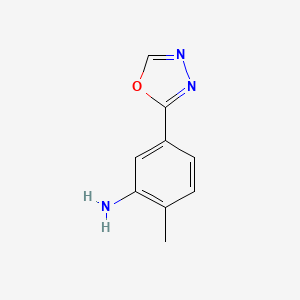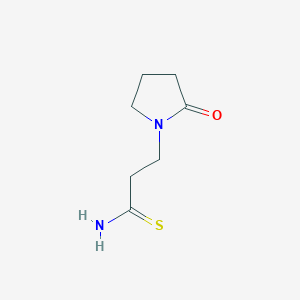
3-(2-oxopyrrolidin-1-yl)propanethioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Oxopyrrolidin-1-yl)propanethioamide (OPPT) is a novel and promising compound that has been studied extensively for its potential applications in the fields of biochemistry, physiology, and drug discovery. OPPT is a synthetic compound that has been found to have many unique properties and potential applications. OPPT has been studied for its ability to interact with proteins, enzymes and other cellular components, as well as its ability to modulate the activity of various biochemical pathways. OPPT has been found to have potential applications in the treatment of various diseases, such as cancer, diabetes, and neurological disorders.
科学的研究の応用
3-(2-oxopyrrolidin-1-yl)propanethioamide has been studied extensively for its potential applications in the fields of biochemistry, physiology, and drug discovery. This compound has been found to interact with proteins, enzymes, and other cellular components, as well as modulate the activity of various biochemical pathways. This compound has been found to have potential applications in the treatment of various diseases, such as cancer, diabetes, and neurological disorders. This compound has also been studied for its potential as an antioxidant, as well as its ability to inhibit the growth of certain bacteria and viruses. This compound has also been studied for its potential as an anti-inflammatory agent, as well as its ability to modulate gene expression.
作用機序
3-(2-oxopyrrolidin-1-yl)propanethioamide has been found to interact with proteins, enzymes, and other cellular components, as well as modulate the activity of various biochemical pathways. This compound has been found to inhibit the activity of certain enzymes, such as proteases and kinases, as well as modulate the activity of certain neurotransmitters. This compound has also been found to modulate the activity of certain transcription factors, as well as modulate the expression of certain genes.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. This compound has been found to inhibit the activity of certain enzymes, such as proteases and kinases, as well as modulate the activity of certain neurotransmitters. This compound has also been found to modulate the activity of certain transcription factors, as well as modulate the expression of certain genes. This compound has also been found to have anti-inflammatory, antioxidant, and anti-microbial properties.
実験室実験の利点と制限
3-(2-oxopyrrolidin-1-yl)propanethioamide has several advantages for use in laboratory experiments. This compound is easily synthesized, and is relatively inexpensive compared to other compounds. This compound has also been found to be stable in a variety of conditions, including extreme temperatures and pH levels. This compound is also non-toxic and has low toxicity in animals. However, this compound has some limitations, such as its low solubility in water and its short half-life.
将来の方向性
One potential future direction for 3-(2-oxopyrrolidin-1-yl)propanethioamide is the development of new drugs and therapies based on its unique properties. This compound could be used to develop new drugs for the treatment of cancer, diabetes, and neurological disorders. Additionally, this compound could be used to develop new anti-inflammatory, antioxidant, and anti-microbial agents. This compound could also be used to develop new gene therapies, as well as new methods for targeting specific proteins and enzymes. Finally, this compound could be used to develop new methods for modulating the activity of various biochemical pathways.
合成法
3-(2-oxopyrrolidin-1-yl)propanethioamide can be synthesized using a variety of methods, including the use of a Grignard reaction, a Claisen condensation, and a Williamson ether synthesis. In the Grignard reaction, a Grignard reagent is reacted with an aldehyde or ketone to form an alkoxide intermediate, which is then reacted with a thioamide to form this compound. In the Claisen condensation, an aldehyde and an ester are reacted in the presence of a base to form an enol intermediate, which is then reacted with a thioamide to form this compound. In the Williamson ether synthesis, an alkoxide is reacted with a thioamide to form this compound.
特性
IUPAC Name |
3-(2-oxopyrrolidin-1-yl)propanethioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2OS/c8-6(11)3-5-9-4-1-2-7(9)10/h1-5H2,(H2,8,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWBQMVAFKWIQDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCC(=S)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B6143815.png)
![3-[4-(3-oxobutyl)phenoxymethyl]benzoic acid](/img/structure/B6143816.png)

![3-[2-chloro-4-(chlorosulfonyl)phenoxy]propanoic acid](/img/structure/B6143831.png)
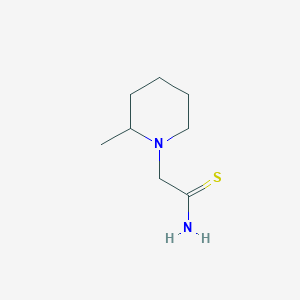
![2-[(4-carbamoylpyridin-2-yl)amino]acetic acid](/img/structure/B6143839.png)
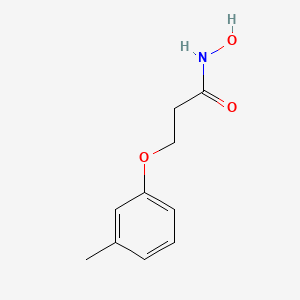
![[1-(4-methylpiperazin-1-yl)cycloheptyl]methanamine](/img/structure/B6143848.png)
![4-[4-(but-2-en-1-yloxy)phenyl]butan-2-one](/img/structure/B6143849.png)

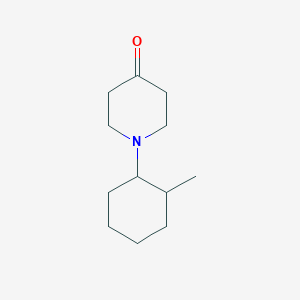
![1-[3-({imidazo[1,2-a]pyridin-2-yl}methoxy)phenyl]ethan-1-one](/img/structure/B6143875.png)
![2-[(4-bromophenyl)methanesulfonyl]propanoic acid](/img/structure/B6143876.png)
